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Compound of Interest

Compound Name: 15(S)-HETE Ethanolamide

Cat. No.: B13392758

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial sources for synthetic
15(S)-hydroxyeicosatetraenoic acid (HETE) ethanolamide, a significant lipid signaling
molecule. It also includes detailed application notes and experimental protocols to facilitate its
use in research and drug development.

Introduction

15(S)-HETE Ethanolamide is an endogenous cannabinoid analog and a metabolite of
anandamide (AEA) formed through the action of 15-lipoxygenase (15-LOX).[1] It exhibits
biological activity by interacting with the cannabinoid receptor 1 (CB1) and inhibiting fatty acid
amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.
[1] This dual activity makes 15(S)-HETE Ethanolamide a molecule of interest for studying the
endocannabinoid system and its role in various physiological and pathological processes.

Commercial Availability

Synthetic 15(S)-HETE Ethanolamide is available from several reputable suppliers of research
biochemicals. The quality and formulation may vary, so it is crucial to consult the supplier's
technical datasheets for specific details.
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Supplier Product Name  CAS Number Purity Formulation
Cayman 15(S)-HETE A solution in
161744-53-2 298%
Chemical Ethanolamide ethanol
15(S)-HETE B
KKL Med Inc. 161744-53-2 >98% Not specified

Ethanolamide

, 15(S)-HETE -~ N
BOC Sciences ) 161744-53-2 Not specified Not specified
ethanolamide

Physicochemical Properties

Property Value

Molecular Formula C22H37NOs
Molecular Weight 363.5 g/mol
Appearance Typically a solution
Storage -20°C

Soluble in organic solvents such as ethanol and

Solubility
DMSO.

Biological Activity and Applications

15(S)-HETE Ethanolamide is a valuable tool for investigating the endocannabinoid system. Its

primary known activities are:

o CB1 Receptor Ligand: It is a less potent ligand for the CB1 receptor compared to
anandamide.[1]

o FAAH Inhibitor: It inhibits the activity of fatty acid amide hydrolase, thereby increasing the
levels of endogenous cannabinoids like anandamide.[1]

These properties make it suitable for a range of research applications, including:
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e Studying endocannabinoid metabolism: Investigating the pathways of anandamide
degradation and the role of its metabolites.

e Modulating cannabinoid signaling: Examining the downstream effects of combined CB1
receptor interaction and FAAH inhibition.

« Investigating the physiological roles of 15-LOX metabolites: Elucidating the functions of
oxygenated endocannabinoids in various biological systems.

itative Biological

Parameter Target Value Comparison

Anandamide Ki = 90

Ki Human CB1 Receptor 600 nM
nM[1]

Signaling Pathways

15(S)-HETE Ethanolamide, through its interaction with the CB1 receptor and inhibition of
FAAH, can modulate several downstream signaling pathways. CB1 receptors are G-protein
coupled receptors (GPCRs) primarily coupled to Gi/o proteins. Their activation typically leads to
the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (CAMP) levels.
[2] Furthermore, activation of CB1 can modulate various ion channels and activate mitogen-
activated protein kinase (MAPK) pathways, including ERK, JNK, and p38.

The parent compound, 15(S)-HETE, has been shown to influence several signaling cascades
that may also be relevant to the ethanolamide derivative. These include the p38 MAPK,
PIBK/Akt/mTOR, and TGF-1/Smad2/3 pathways.[3][4]
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Caption: Signaling pathways of 15(S)-HETE Ethanolamide.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of 15(S)-HETE
Ethanolamide. It is recommended to optimize concentrations and incubation times for specific
experimental systems.

Protocol 1: In Vitro FAAH Inhibition Assay

This protocol provides a framework for assessing the inhibitory effect of 15(S)-HETE
Ethanolamide on FAAH activity using a fluorometric assay.

Materials:

Recombinant human FAAH enzyme

FAAH assay buffer (e.g., 125 mM Tris-HCI, pH 9.0, containing 1 mM EDTA)

FAAH substrate (e.g., AMC-arachidonoyl amide)

15(S)-HETE Ethanolamide stock solution (in ethanol or DMSO)

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b13392758?utm_src=pdf-body-img
https://www.benchchem.com/product/b13392758?utm_src=pdf-body
https://www.benchchem.com/product/b13392758?utm_src=pdf-body
https://www.benchchem.com/product/b13392758?utm_src=pdf-body
https://www.benchchem.com/product/b13392758?utm_src=pdf-body
https://www.benchchem.com/product/b13392758?utm_src=pdf-body
https://www.benchchem.com/product/b13392758?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13392758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e 96-well black microplate
¢ Fluorescence microplate reader
Procedure:
e Prepare Reagents:
o Dilute the FAAH enzyme to the desired concentration in cold assay buffer.

o Prepare a series of dilutions of 15(S)-HETE Ethanolamide in assay buffer. Include a
vehicle control (buffer with the same concentration of ethanol or DMSO).

o Prepare the FAAH substrate solution in the assay buffer.
e Assay Protocol:

o Add 20 puL of the diluted 15(S)-HETE Ethanolamide or vehicle control to the wells of the
96-well plate.

o Add 160 pL of the diluted FAAH enzyme solution to each well.
o Pre-incubate the plate at 37°C for 15 minutes.
o Initiate the reaction by adding 20 pL of the FAAH substrate solution to each well.
o Incubate the plate at 37°C for 30 minutes, protected from light.
o Data Acquisition and Analysis:

o Measure the fluorescence at an excitation wavelength of 340-360 nm and an emission
wavelength of 450-465 nm.

o Subtract the background fluorescence (wells without enzyme).

o Calculate the percentage of inhibition for each concentration of 15(S)-HETE
Ethanolamide compared to the vehicle control.
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o Plot the percentage of inhibition against the logarithm of the inhibitor concentration to
determine the ICso value.

Preparation

Prepare Reagents:
- Diluted FAAH enzyme
- 15(S)-HETE Ethanolamide dilutions
- FAAH substrate

Assay
y

Add 15(S)-HETE Ethanolamide
or vehicle to wells

Add FAAH enzyme
Gre-incubate at 37°C for 15 mirD

Gdd FAAH substrate to initiate reactiorD
Encubate at 37°C for 30 miD

Ana%ysis
Measure fluorescence

(Ex: 340-360 nm, Em: 450-465 nm)
[Calculate % inhibitioD
Getermine IC50 value]
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Caption: Experimental workflow for FAAH inhibition assay.

Protocol 2: CB1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of
15(S)-HETE Ethanolamide for the CB1 receptor.

Materials:

Membrane preparation from cells expressing human CB1 receptor

e Binding buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, 1 mM CacClz, 0.2% BSA, pH 7.4)

e Radioligand (e.g., [BH]CP-55,940)

» Non-specific binding control (a high concentration of a known CB1 ligand)

» 15(S)-HETE Ethanolamide stock solution (in ethanol or DMSO)

o Glass fiber filters

« Scintillation cocktail

 Scintillation counter

Procedure:

e Prepare Reagents:
o Prepare serial dilutions of 15(S)-HETE Ethanolamide in binding buffer.
o Dilute the radioligand to the desired concentration in binding buffer.

e Assay Protocol:

o |n a reaction tube, combine:
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» 50 pL of 15(S)-HETE Ethanolamide dilution or buffer (for total binding) or non-specific
control.

= 50 pL of radioligand solution.

= 400 pL of membrane preparation.
o Incubate at 30°C for 60 minutes.

e Filtration and Washing:
o Rapidly filter the reaction mixture through glass fiber filters under vacuum.
o Wash the filters three times with ice-cold binding buffer.
o Data Acquisition and Analysis:
o Place the filters in scintillation vials with scintillation cocktail.
o Measure the radioactivity using a scintillation counter.
o Calculate the specific binding by subtracting non-specific binding from total binding.

o Plot the percentage of specific binding against the logarithm of the concentration of 15(S)-
HETE Ethanolamide.

o Determine the ICso value and calculate the Ki using the Cheng-Prusoff equation.

Conclusion

Synthetic 15(S)-HETE Ethanolamide is a commercially available tool for researchers
investigating the endocannabinoid system. Its dual action as a CB1 receptor ligand and an
FAAH inhibitor provides a unique pharmacological profile for studying the complex regulation of
endocannabinoid signaling. The provided protocols and signaling information serve as a
starting point for designing and conducting experiments to further elucidate the biological roles
of this and related lipid mediators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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